

Application Notes and Protocols for eCF309

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Compound of Interest

Compound Name: eCF309

Cat. No.: B10783628

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Effective Concentration of eCF309 in Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: **eCF309** is a potent, ATP-competitive, and highly selective inhibitor of mTOR (mechanistic target of rapamycin) kinase.^{[1][2][3]} It demonstrates low nanomolar potency in both in vitro and cellular assays, making it a valuable chemical probe for studying mTOR signaling pathways, which are often dysregulated in diseases such as cancer.^{[2][4]} These application notes provide a summary of the effective concentrations of **eCF309** in cells and detailed protocols for its use in key cellular assays.

Data Presentation

The following tables summarize the quantitative data regarding the effective concentration and selectivity of **eCF309**.

Table 1: In Vitro and Cellular Potency of **eCF309**

Parameter	Value	Cell Line/System	Comments	Reference
IC50 (mTOR)	15 nM	In vitro kinase assay	ATP-competitive inhibitor.	[1][2]
IC50 (mTOR)	10-15 nM	In cells	Demonstrates excellent cell permeability.	[2]
EC50	~30 nM	MCF7 cells	Based on dose-response curves of cell viability after 5 days of treatment.	[2]

Table 2: Selectivity Profile of **eCF309**

Kinase	IC50 (nM)	Fold Selectivity vs. mTOR	Comments	Reference
mTOR	15	-	Primary target.	[2][5]
PI3K α	981	>65	High selectivity over PI3K isoforms.	[5]
PI3K β	>10,000	>667	[5]	
PI3K γ	1,340	>89	[5]	
PI3K δ	1,840	>122	[5]	
DNA-PK	320	>21	[5]	
DDR1/2	2,110	>140	[5]	

Experimental Protocols

Protocol 1: Determination of **eCF309** Antiproliferative Activity using a Cell Viability Assay

This protocol is based on the methodology used to determine the EC₅₀ of **eCF309** in MCF7 cells.[\[2\]](#)

Materials:

- MCF7 cells (or other cell line of interest)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **eCF309** (stock solution in DMSO)
- PrestoBlue® Cell Viability Reagent
- 96-well plates
- Plate reader capable of measuring fluorescence

Procedure:

- Seed MCF7 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Prepare serial dilutions of **eCF309** in complete growth medium. A suggested starting concentration range is 0.3 nM to 1000 nM.[\[2\]](#)
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of **eCF309**. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 5 days at 37°C and 5% CO₂.[\[2\]](#)
- Add 10 µL of PrestoBlue® reagent to each well.

- Incubate the plate for 1-2 hours at 37°C.
- Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
- Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the EC50 value.

Protocol 2: Analysis of mTOR Signaling Inhibition by Western Blot

This protocol details the procedure to assess the phosphorylation status of mTORC1 and mTORC2 downstream targets in response to **eCF309** treatment.[\[4\]](#)

Materials:

- MCF7 cells (or other cell line of interest)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Serum-free medium (e.g., DMEM with 0.1% FBS)
- **eCF309** (stock solution in DMSO)
- Fetal Bovine Serum (FBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-S6, anti-S6, anti-phospho-AKT(S473), anti-AKT)

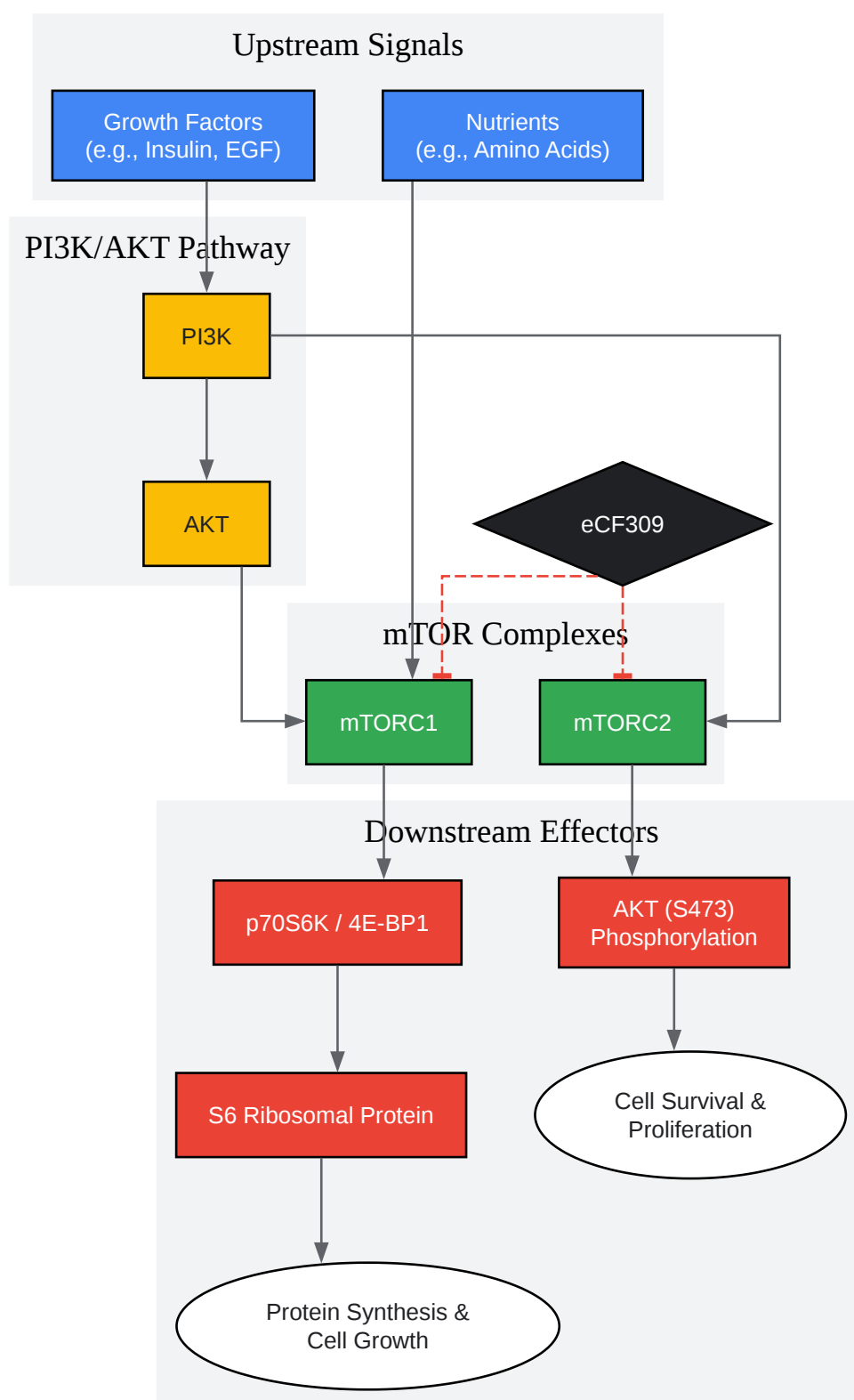
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed MCF7 cells in a 6-well plate and grow until they reach approximately 80% confluency.
[4]
- Serum starve the cells by replacing the complete growth medium with serum-free medium (0.1% FBS) for 24 hours.[4]
- Treat the cells with varying concentrations of **eCF309** (e.g., 10 nM, 30 nM, 100 nM) or DMSO (vehicle control) for 30 minutes.[4]
- Stimulate the cells with 10% FBS for 1 hour to induce mTOR signaling.[4]
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein per lane and separate by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.

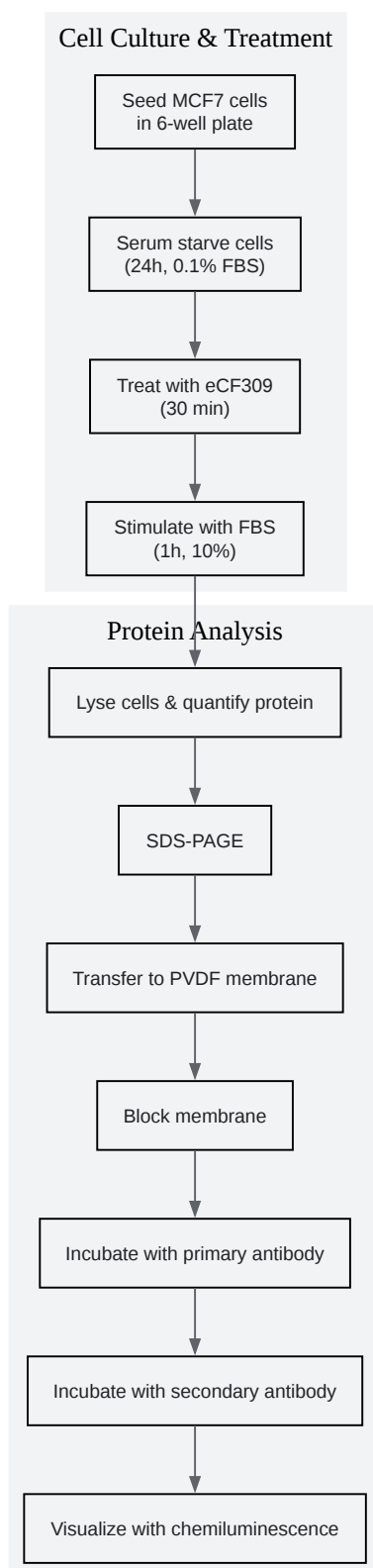
- Add chemiluminescent substrate and visualize the protein bands using an imaging system. A dose-dependent reduction in the phosphorylation of p70S6K, S6, and AKT at Ser473 should be observed, with near-complete inhibition at around 30 nM.[4]

Visualizations



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Caption: mTOR signaling pathway and the inhibitory action of **eCF309**.



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Caption: Experimental workflow for Western blot analysis of mTOR signaling.

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